Biotin-PEG2-NHS ester
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Overview
Description
Biotin-PEG2-NHS ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of compounds. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, such as proteins and peptides. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines.
Mechanism of Action
Target of Action
The primary targets of Biotin-PEG2-NHS ester are primary amine-containing macromolecules . These include the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for specific labeling of cell surface proteins .
Mode of Action
This compound interacts with its targets through the formation of stable amide bonds . This is achieved by the reaction of the N-Hydroxysuccinimide (NHS) ester group of the compound with primary amino groups (-NH2) in a pH 7-9 buffer . The reaction occurs via nucleophilic attack, forming an amide bond and releasing the NHS .
Biochemical Pathways
The compound plays a significant role in the biotinylation of proteins, a process that involves the attachment of biotin to proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic polyethylene glycol (PEG) spacer arm . This feature imparts water solubility to the biotinylated molecule . For example, antibodies labeled with NHS-PEG4-Biotin exhibit less aggregation when stored in solution as compared to antibodies labeled with reagents having only hydrocarbon spacers .
Result of Action
The result of the action of this compound is the formation of biotinylated proteins . These proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA, dot blot, and Western blot applications .
Action Environment
The action of this compound is influenced by environmental factors such as pH and moisture . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so it’s important to minimize reagent exposure to moisture . The reaction between the NHS ester and primary amino groups occurs efficiently in pH 7-9 buffers .
Biochemical Analysis
Biochemical Properties
Biotin-PEG2-NHS ester plays a crucial role in biochemical reactions. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS group in this compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. As a PROTAC linker, this compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. The NHS group in this compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a key part of the mechanism by which this compound exerts its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG2-NHS ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active ester intermediate.
PEGylation: The activated biotin is then reacted with PEG, which has a terminal amine group, to form a biotin-PEG conjugate.
NHS Ester Formation: The biotin-PEG conjugate is further reacted with NHS and a coupling agent, such as N,N’-disuccinimidyl carbonate (DSC), to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Activation: Biotin is activated using industrial-grade coupling agents and solvents.
PEGylation in Bulk: The activated biotin is reacted with PEG in large reactors to ensure uniform conjugation.
NHS Ester Formation: The biotin-PEG conjugate is reacted with NHS and coupling agents in large-scale reactors, followed by purification and quality control to ensure the final product’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-NHS ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form biotin-PEG2 and NHS.
Conjugation Reactions: It can conjugate with various biomolecules, such as proteins, peptides, and antibodies, through its NHS ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in aqueous buffers at pH 7-9, using primary amines as nucleophiles.
Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.
Conjugation Reactions: Conducted in buffered solutions, often with the addition of catalysts or coupling agents to enhance reaction efficiency.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Hydrolyzed Products: Biotin-PEG2 and NHS are formed upon hydrolysis.
Scientific Research Applications
Biotin-PEG2-NHS ester has numerous applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with biotin for detection and purification purposes.
Drug Delivery: Enhances the solubility and stability of drug molecules, facilitating targeted delivery.
Diagnostics: Utilized in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blots.
Cell Biology: Employed in cell labeling and tracking studies to monitor cellular processes.
Nanotechnology: Used in the functionalization of nanoparticles for targeted delivery and imaging applications.
Comparison with Similar Compounds
Biotin-PEG2-NHS ester can be compared with other biotinylation reagents, such as:
Biotin-NHS Ester: Lacks the PEG linker, resulting in lower solubility and stability.
Biotin-PEG-NHS Ester: Similar to this compound but with different PEG chain lengths, affecting solubility and stability.
Biotin-PEG3-NHS Ester: Contains a longer PEG chain, providing even greater solubility and stability but potentially altering the conjugation efficiency.
Conclusion
This compound is a versatile compound widely used in bioconjugation, drug delivery, diagnostics, cell biology, and nanotechnology. Its unique combination of biotin, PEG, and NHS ester functionalities makes it an essential tool in various scientific research applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSJBIJPAZUGU-AVYPCKFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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